molecular formula C16H14ClFO3 B1393909 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride CAS No. 1160251-11-5

3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride

Cat. No.: B1393909
CAS No.: 1160251-11-5
M. Wt: 308.73 g/mol
InChI Key: JSYROGMPZXMVDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride (CAS: 1160251-11-5) is a benzoyl chloride derivative featuring ethoxy and 4-fluorobenzyloxy substituents on the aromatic ring. Its molecular structure (C₁₆H₁₃ClF₂O₃) confers unique reactivity, particularly in nucleophilic acyl substitution reactions, making it valuable in synthesizing esters, amides, and pharmaceutical intermediates. The compound is synthesized via alkylation of phenolic precursors using 4-fluorobenzyl bromide under basic conditions, followed by chlorination of the resulting benzaldehyde derivative .

Key applications include its use as a building block in drug discovery and material science, though its stability under hydrothermal conditions and reactivity with nucleophiles require careful handling .

Properties

IUPAC Name

3-ethoxy-4-[(4-fluorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO3/c1-2-20-15-9-12(16(17)19)5-8-14(15)21-10-11-3-6-13(18)7-4-11/h3-9H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYROGMPZXMVDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step-by-step Process:

Step Description Reagents & Conditions References
a. Esterification / Protection Starting with 3-ethoxy-4-hydroxybenzoic acid or its ester derivative Acid or base catalyzed esterification Not explicitly detailed in current patents but common in aromatic synthesis
b. Etherification Formation of the 4-[(4-fluorobenzyl)oxy] group Reacting the phenolic hydroxyl with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate, in a polar aprotic solvent like acetone or DMF ,
c. Chlorination Conversion of the acid derivative to acyl chloride Treatment with thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus oxychloride (POCl₃) ,

Example Reaction Scheme:

3-ethoxy-4-hydroxybenzoic acid + 4-fluorobenzyl chloride → Etherified intermediate
Etherified intermediate + SOCl₂ → 3-ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride

Notes:

  • The etherification step typically proceeds under reflux conditions, with stirring and inert atmosphere.
  • Excess thionyl chloride ensures complete conversion to the acyl chloride, followed by distillation or solvent removal.

Alternative Route via Direct Chlorination of Benzoyl Precursors

Overview:
This method involves the chlorination of pre-formed benzoyl derivatives bearing the desired substituents, offering a route to the acyl chloride with high specificity.

Process Details:

Step Description Reagents & Conditions References
a. Synthesis of Benzoyl Derivative Preparation of 3-ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid or ester As above, via esterification and ether formation ,
b. Chlorination Conversion to acyl chloride Use of oxalyl chloride or thionyl chloride at reflux, often with catalytic DMF to accelerate

Process Optimization:

  • Reaction temperature typically maintained between 55°C and 70°C.
  • Excess chlorinating agent ensures complete conversion.
  • Post-reaction, excess reagents are removed via distillation under reduced pressure.

Industrial-Scale Synthesis Considerations

Key Factors:

  • Use of large reactors with precise temperature control.
  • Reagent purity and solvent choice critically influence yield and purity.
  • Common solvents include N-methyl-2-pyrrolidone (NMP), dichloromethane, or ethyl acetate.
  • Purification often involves filtration, washing, and distillation.

Process Flow:

  • Synthesis of the phenolic ether intermediate.
  • Chlorination with thionyl chloride or oxalyl chloride.
  • Purification via recrystallization or distillation.

Data Table: Summary of Preparation Methods

Method Starting Material Key Reagents Main Reaction Yield Advantages References
Method 1 3-ethoxy-4-hydroxybenzoic acid 4-fluorobenzyl chloride, K₂CO₃, SOCl₂ Etherification + Chlorination ~70-85% High purity, scalable ,
Method 2 Benzoyl precursor Oxalyl chloride Direct chlorination ~75-90% Efficient for large scale

Research Findings and Notes:

  • The use of thionyl chloride is preferred for its high reactivity and ease of removal of by-products.
  • Reaction conditions such as temperature, solvent choice, and reagent stoichiometry critically influence the yield and purity.
  • Purification steps, including washing with water, organic extraction, and recrystallization, are essential to obtain high-quality acyl chloride suitable for subsequent applications.
  • Safety considerations include handling of reactive chlorinating agents and disposal of by-products like SO₂ and HCl gases.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzoyl derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride is widely used in scientific research, particularly in the following fields:

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride involves its ability to act as an electrophile in various chemical reactions. The chloride group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in the synthesis of various derivatives and in the study of reaction mechanisms .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on benzoyl chloride derivatives significantly influence their physical properties and reactivity. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents Melting Point (°C) Boiling Point (°C) Reactivity Notes
3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride Ethoxy, 4-fluorobenzyloxy Not reported Not reported High electrophilicity due to Cl; sensitive to moisture
4-(4-Phenylbutoxy)benzoyl chloride Phenylbutoxy Not reported Not reported Longer alkoxy chain reduces electrophilicity; slower hydrolysis
Benzoyl chloride None (parent compound) -1 197 Rapid hydrolysis; forms benzoic acid in water
4-Fluorobenzyl chloride Fluorobenzyl 181 72 Highly flammable; corrosive to skin/eyes

Key Observations :

  • Unlike benzoyl chloride, the ethoxy and fluorobenzyloxy substituents sterically hinder nucleophilic attack, slowing hydrolysis but increasing selectivity in reactions .

Reactivity in Catalytic and Electrochemical Reactions

Electrochemical studies reveal distinct behavior between benzoyl chloride derivatives:

  • Benzoyl chloride forms stilbene dibenzoate via radical coupling in the absence of additives, while benzoyl fluoride generates benzyl benzoate due to stable anion radical intermediates .
  • The target compound’s fluorinated substituents may stabilize transition states in fluorination reactions, as seen in catalytic systems where benzoyl chloride exhibits a first-order rate dependence on substrate concentration .
  • Comparative reductions of 4-fluorobenzyl chloride () show higher flammability risks compared to the target compound, necessitating stricter safety protocols .

Biological Activity

3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride, with the molecular formula C16_{16}H14_{14}ClFO3_3 and a molecular weight of approximately 308.74 g/mol, is an acyl chloride compound characterized by its unique structure that includes an ethoxy group and a fluorobenzyl ether moiety attached to a benzoyl chloride framework. Although its specific biological activity remains largely undocumented, it is primarily utilized in proteomics as a derivatization reagent for hydroxyl and amino compounds, facilitating the identification and quantification of biomolecules .

The compound's structure is defined by the following identifiers:

  • Molecular Formula: C16_{16}H14_{14}ClFO3_3
  • Molecular Weight: 308.74 g/mol
  • Functional Groups: Acyl chloride (-COCl), ethoxy group (-OEt), and fluorobenzyl ether.

The presence of the acyl chloride group suggests that it can function as a reactive intermediate in organic synthesis, allowing it to act as an acylating agent that introduces acyl groups onto other molecules. This reactivity is fundamental in the synthesis of various organic compounds, including pharmaceuticals and polymers .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds reveals its distinctiveness:

Compound Name Molecular Formula Key Features
3-Ethoxy-4-(fluorobenzyl)benzoic acidC16_{16}H15_{15}FO4_4Contains a carboxylic acid instead of acyl chloride
3-Ethoxy-4-(2-fluorobenzyl)benzoic acidC16_{16}H15_{15}FO4_4Similar structure but different fluorobenzyl position
3-Ethoxy-4-(3-fluorobenzyl)benzoic acidC16_{16}H15_{15}FO4_4Variation in fluorobenzyl position

The acyl chloride functionality of this compound enhances its reactivity compared to other derivatives that contain carboxylic acid groups, making it particularly useful for derivatization purposes in proteomics .

Currently, there is no documented mechanism of action for this compound. However, acyl chlorides are generally known to react with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This property may enable the compound to interact with various biological molecules, although specific studies are needed to elucidate these interactions fully .

Case Studies and Research Findings

Due to the limited availability of research specifically targeting this compound, there are no extensive case studies or detailed findings available at this time. The lack of commercial availability and comprehensive studies suggests that further research is necessary to explore its biological potential fully.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride in laboratory settings?

  • Methodological Answer :

  • Skin/Eye Protection : Use nitrile gloves and chemical goggles to prevent direct contact. In case of skin exposure, rinse immediately with water for ≥15 minutes and remove contaminated clothing .
  • Ventilation : Work in a fume hood to avoid inhalation of vapors, as benzoyl chloride derivatives can release corrosive gases .
  • Storage : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to minimize hydrolysis. Avoid moisture and static discharge .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • LC-MS : Use reverse-phase chromatography with electrospray ionization (ESI) to detect impurities. Compare retention times with standards .
  • NMR Spectroscopy : Analyze 1^1H and 13^{13}C NMR spectra to confirm substituent positions (e.g., ethoxy and 4-fluorobenzyloxy groups) and detect hydrolyzed byproducts .
  • Mass Spectrometry : High-resolution MS (HRMS) can verify molecular weight (e.g., expected [M+H]+^+ ion) and fragmentation patterns .

Q. What are the optimal conditions for synthesizing amides or esters using this benzoyl chloride?

  • Methodological Answer :

  • Solvent Selection : Use anhydrous dichloromethane or tetrahydrofuran (THF) to minimize hydrolysis.
  • Base Catalysis : Add triethylamine (1.2–1.5 eq) to neutralize HCl generated during acylation .
  • Temperature : Conduct reactions at 0–25°C to balance reactivity and side reactions. Monitor progress via TLC or in situ FTIR for carbonyl absorption shifts .

Advanced Research Questions

Q. How can derivatization with this compound improve sensitivity in targeted metabolomics?

  • Methodological Answer :

  • Hydroxyl Group Labeling : React with hydroxyl-containing metabolites (e.g., catecholamines) under alkaline conditions (pH 9–10) to form stable benzoylated derivatives. This enhances hydrophobicity, improving LC retention and MS ionization efficiency .
  • Internal Standards : Use deuterated analogs (e.g., d5d_5-benzoyl chloride) to correct for matrix effects and quantify recovery rates .

Q. What explains conflicting carcinogenicity data among benzoyl chloride derivatives in animal studies?

  • Methodological Answer :

  • Metabolic Pathways : Benzoyl chloride derivatives with electron-withdrawing groups (e.g., 4-fluoro) may resist enzymatic detoxification, increasing bioactivation to carcinogenic intermediates. Compare in vitro metabolic stability assays (e.g., liver microsomes) .
  • Exposure Route : Subcutaneous administration of benzyl chloride induced localized tumors in rats, while inhalation of benzoyl chloride showed no significant carcinogenicity. Design studies to evaluate route-specific metabolic activation .

Q. How do substituents influence the reactivity of this compound in nucleophilic acyl substitutions?

  • Methodological Answer :

  • Electrophilicity : The 4-fluorobenzyloxy group increases electrophilicity of the carbonyl carbon via electron-withdrawing effects, accelerating reactions with amines or alcohols. Quantify using Hammett σ constants or DFT calculations .
  • Steric Effects : The ethoxy group at the 3-position may hinder bulkier nucleophiles (e.g., tert-butanol). Compare reaction rates with substituted benzoyl chlorides via kinetic studies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in stability data under varying storage conditions?

  • Methodological Answer :

  • Controlled Stability Studies : Perform accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and monitor hydrolysis via HPLC. Use Arrhenius modeling to extrapolate shelf-life .
  • Hydrolysis Pathways : Identify degradation products (e.g., 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid) using LC-HRMS and correlate with storage conditions (humidity, temperature) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride
Reactant of Route 2
Reactant of Route 2
3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.